molecular formula C18H20N2O4 B5573402 2-(2-isopropylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2-isopropylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5573402
M. Wt: 328.4 g/mol
InChI Key: CAMDMNRYORKABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-isopropylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.14230712 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Synthesis and Molecular Docking

A study by Sharma et al. (2018) synthesized a derivative of 2-(2-isopropylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide with anticancer properties through molecular docking analysis targeting the VEGFr receptor. The compound crystallizes in the orthorhombic crystal system, showcasing potential as an anticancer agent upon further investigation (Sharma et al., 2018).

Solvatochromism in Heteroaromatic Compounds

Krivoruchka et al. (2004) examined the solvatochromic behavior of N-(4-Methyl-2-nitrophenyl)acetamide, highlighting its interaction with protophilic solvents stabilized by bifurcate hydrogen bonding. This study provides insight into the molecular behavior of such compounds in different environments, which could be relevant for designing materials with specific optical properties (Krivoruchka et al., 2004).

Optical Properties and OH− Indicator Applications

Wannalerse et al. (2022) explored the crystal structure, DFT calculations, and optical properties of derivatives related to this compound, identifying their potential as OH− indicators in analytical chemistry. The study demonstrated how these compounds interact with OH− ions, shifting absorption bands and providing a basis for their use in sensing applications (Wannalerse et al., 2022).

Novel Synthetic Processes and Antibacterial Agents

Yong (2011) and Kumar et al. (2012) reported on the synthesis of derivatives and their applications in creating potent antibacterial and antifungal agents. These studies highlight the compound's versatility in being modified for various scientific purposes, including the development of new antimicrobial agents (Yong, 2011); (Kumar et al., 2012).

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(2)15-6-4-5-7-17(15)24-11-18(21)19-16-10-14(20(22)23)9-8-13(16)3/h4-10,12H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDMNRYORKABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.